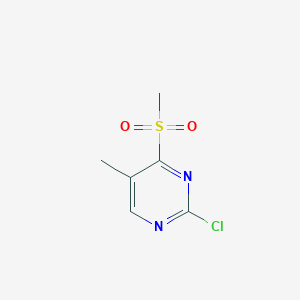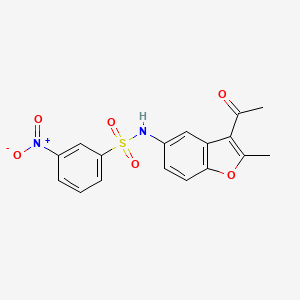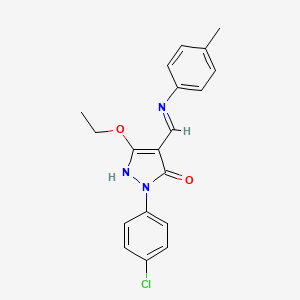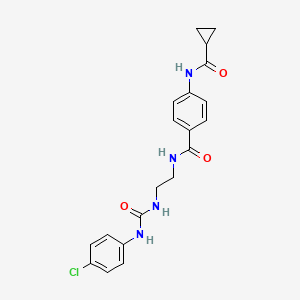
2-Chloro-5-methyl-4-(methylsulfonyl)pyrimidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“2-Chloro-5-methyl-4-(methylsulfonyl)pyrimidine” is a chemical compound with the molecular formula C5H5ClN2O2S. It has a molecular weight of 192.63 . This compound is typically stored in an inert atmosphere and under -20°C .
Molecular Structure Analysis
The InChI code for “2-Chloro-5-methyl-4-(methylsulfonyl)pyrimidine” is 1S/C5H5ClN2O2S/c1-11(9,10)4-2-3-7-5(6)8-4/h2-3H,1H3 . This code provides a unique representation of the molecule’s structure.Physical And Chemical Properties Analysis
“2-Chloro-5-methyl-4-(methylsulfonyl)pyrimidine” is a solid at room temperature . The compound should be stored in an inert atmosphere and under -20°C .Wissenschaftliche Forschungsanwendungen
DNA Repair Inhibitor Synthesis
2-Chloro-5-methyl-4-(methylsulfonyl)pyrimidine: is utilized in the synthesis of DNA repair inhibitors like AZD7648 . AZD7648 is a selective inhibitor of DNA-dependent protein kinase (DNA-PK), which plays a crucial role in the DNA damage response. By inhibiting DNA-PK, compounds like AZD7648 can enhance the efficacy of radiotherapy and chemotherapy in cancer treatment by preventing the repair of DNA double-strand breaks in cancer cells .
Solvent-Free Chlorination Methodology
This compound is involved in a solvent-free chlorination process that is environmentally friendly and suitable for large-scale preparations . The method uses equimolar phosphorous oxychloride and avoids the use of solvents, which is beneficial for reducing environmental impact and improving safety in chemical manufacturing .
Organic Synthesis Intermediate
As an intermediate in organic synthesis, 2-Chloro-5-methyl-4-(methylsulfonyl)pyrimidine is used for constructing complex molecules. It serves as a building block in synthetic chemistry, particularly in the development of pharmaceuticals and petrochemical additives .
Synthesis of Fluorescent Dyes
The compound is also used in the synthesis of novel fluorescent dyes, which are essential in the development of biosensors for protein assays . These dyes can bind to proteins and emit fluorescence, allowing for the detection and quantification of proteins in various biological samples.
Pesticide Intermediate
In the agricultural sector, 2-Chloro-5-methyl-4-(methylsulfonyl)pyrimidine acts as an intermediate in the synthesis of pesticides. Its derivatives are used to create compounds that protect crops from pests and diseases, contributing to increased agricultural productivity .
Pharmaceutical Research
This compound is a key intermediate in the synthesis of various pharmaceuticals. It is involved in the creation of drugs with potential applications in treating conditions such as hyperthyroidism, HIV, and certain types of cancer .
Biocide Synthesis
2-Chloro-5-methyl-4-(methylsulfonyl)pyrimidine: is related to the synthesis of biocides like Methylchloroisothiazolinone, which are used to control harmful microorganisms in various products, including personal care products, paints, and certain industrial processes .
Safety and Hazards
The compound has several hazard statements including H302, H315, H319, H332, and H335 . These indicate that it may be harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapors, avoiding contact with skin and eyes, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, removing all sources of ignition, evacuating personnel to safe areas, and keeping people away from and upwind of spill/leak .
Eigenschaften
IUPAC Name |
2-chloro-5-methyl-4-methylsulfonylpyrimidine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7ClN2O2S/c1-4-3-8-6(7)9-5(4)12(2,10)11/h3H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WEVCQGDVIPHZEJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(N=C1S(=O)(=O)C)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7ClN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.65 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![9-ethoxy-4-(ethylthio)-2-(4-methoxyphenyl)-5H-chromeno[2,3-d]pyrimidine](/img/structure/B2871122.png)



![6-(Aminomethyl)imidazo[1,2-a]pyridine-2-carboxylic acid;dihydrochloride](/img/structure/B2871127.png)

![3-acetamido-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)benzofuran-2-carboxamide](/img/structure/B2871133.png)
![methyl 3-[(5-fluoro-1,3-dimethyl-1H-pyrazol-4-yl)sulfonyl]-3-azabicyclo[3.1.0]hexane-6-carboxylate](/img/structure/B2871134.png)
![Methyl 3-{[4-(4-acetylphenyl)piperazin-1-yl]sulfonyl}-4-(4-methylphenyl)thiophene-2-carboxylate](/img/structure/B2871135.png)
![Methyl 2-[2-(aminomethyl)-1,3-thiazol-4-yl]acetate dihydrochloride](/img/structure/B2871136.png)
![N-{1-[(4-bromo-1H-pyrazol-1-yl)methyl]-1-cyanoethyl}-6-methylpyridine-2-carboxamide](/img/structure/B2871143.png)

![4-(dimethylsulfamoyl)-N-(5-oxo-2-phenyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2871145.png)